2-Amino-2-(2-iodophenyl)ethan-1-ol

Description

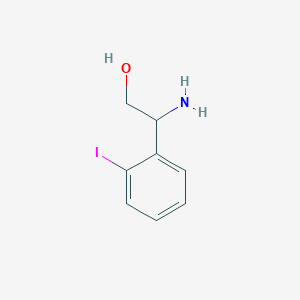

2-Amino-2-(2-iodophenyl)ethan-1-ol (CAS No. 1270557-45-3) is an organoiodine compound with the molecular formula C₈H₁₀INO and a molecular weight of 263.08 g/mol . Structurally, it features an ethanolamine backbone substituted with an amino group (-NH₂) and a hydroxyl group (-OH) on the same carbon atom, while the aromatic ring at the ortho position bears an iodine atom. The compound is primarily used in pharmaceutical research and organic synthesis, though specific applications remain underexplored in publicly available literature .

Properties

IUPAC Name |

2-amino-2-(2-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWLODOUGJQDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Amino-2-(2-iodophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: It may be involved in signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-amino-2-(2-iodophenyl)ethan-1-ol and its analogs:

Structural and Functional Analysis

Halogen Substituent Effects: The iodine atom in this compound contributes to higher molecular weight and polarizability compared to chloro- or fluoro-substituted analogs (e.g., 2-amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol) . Iodine’s polarizable nature may enhance intermolecular interactions in drug-receptor binding. In contrast, fluorine substituents (e.g., 2-amino-1-(2,5-difluorophenyl)ethanol) increase hydrophobicity and metabolic stability but reduce steric bulk .

Positional Isomerism: The ortho-iodine substitution in the target compound contrasts with the para-iodine isomer ((2S)-2-amino-2-(4-iodophenyl)ethan-1-ol HCl). Para-substitution may alter spatial orientation in chiral environments, impacting biological activity .

Functional Group Modifications: The hydrochloride salt form of (2S)-2-amino-2-(4-iodophenyl)ethan-1-ol improves solubility and crystallinity compared to the free base form of the target compound . Methoxy and methyl groups in (R)-2-amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol enhance solubility and introduce stereochemical complexity .

Hazard and Safety Profiles: Limited hazard data exist for this compound, though precautionary statements (e.g., avoiding inhalation) are noted . In contrast, 1-(2-amino-6-nitrophenyl)ethanone (a structurally distinct analog) has unclassified hazards but lacks comprehensive toxicological data .

Research Implications

- The iodine atom’s role in radiopharmaceutical applications warrants further study, as iodinated compounds are often used in imaging and targeted therapy.

- Comparative solubility and stability studies between ortho- and para-iodinated isomers could optimize synthetic routes for pharmaceutical intermediates .

Biological Activity

2-Amino-2-(2-iodophenyl)ethan-1-ol, also known as 2-(2-iodophenyl)ethanol or its hydrochloride form, is a compound that has garnered interest for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C8H10INO

- Molecular Weight : 247.08 g/mol

- CAS Number : 2138213-69-9

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial effects. These effects are thought to arise from the compound's ability to interact with microbial cell membranes or inhibit essential microbial enzymes.

Anticancer Activity

The anticancer potential of this compound is of particular interest. Preliminary studies suggest that it may inhibit cancer cell proliferation, although the exact molecular targets remain unidentified. The mechanism is hypothesized to involve modulation of signaling pathways associated with cell growth and apoptosis .

Currently, the precise mechanism of action for this compound is not well-documented. However, it is believed to interact with molecular targets similar to other phenolic compounds, potentially affecting:

- Cell proliferation : By interfering with cell cycle regulation.

- Apoptosis : Inducing programmed cell death in cancer cells.

Pharmacokinetics

Data regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound are sparse. Understanding these properties is crucial for evaluating its therapeutic potential and safety profile.

Table 1: Summary of Biological Activities

Case Study Insights

A recent study highlighted the synthesis and evaluation of various iodinated phenolic compounds, including derivatives of this compound. The results suggested enhanced biological activity compared to non-halogenated counterparts, indicating that iodine substitution may enhance interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.